N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide
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Overview
Description
N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide is a chemical compound with diverse applications in scientific research. It possesses unique properties that make it valuable for studying various biological processes and designing targeted therapies.
Preparation Methods
The synthesis of N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The general synthetic route involves the reaction of 3,5-dimethylphenylsulfonamide with 2-ethoxyphenylboronic acid, followed by coupling with 2-fluorobenzoyl chloride under palladium catalysis.
Chemical Reactions Analysis
N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is valuable for studying enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the design of targeted therapies for diseases such as cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-2-fluorobenzamide can be compared with other similar compounds, such as:
- N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-methoxyphenyl}-2-fluorobenzamide
- N-{5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl}-4-fluorobenzamide
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of the ethoxy and fluorobenzamide groups in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
N-[5-[(3,5-dimethylphenyl)sulfamoyl]-2-ethoxyphenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-4-30-22-10-9-18(31(28,29)26-17-12-15(2)11-16(3)13-17)14-21(22)25-23(27)19-7-5-6-8-20(19)24/h5-14,26H,4H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSODAKTZOCAXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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